Cyclo-cmp

Overview

Description

“Cyclo-cmp” seems to refer to a compound that contains cytidine monophosphate (CMP). One such compound is Nucleo CMP Forte™, which is used in the treatment and rehabilitation of patients with carpal tunnel syndrome . It contains uridine and cytidine monophosphate . Another related compound is cyclic adenosine monophosphate (cAMP), a second messenger important in many biological processes .

Synthesis Analysis

The synthesis of CMP-related compounds involves complex biochemical processes. For instance, cyclic adenosine monophosphate (cAMP) is synthesized from ATP by adenylate cyclase . Another study discusses the efficient preparation of CMP-activated sialic acids, which are essential research assets in the field of glycobiology .Molecular Structure Analysis

The molecular structure of CMP-related compounds is complex and depends on the specific compound. For example, cAMP is a derivative of adenosine triphosphate (ATP) and is used for intracellular signal transduction in many different organisms . A detailed conformational analysis would be needed to fully understand the molecular structure .Chemical Reactions Analysis

CMP-related compounds participate in various chemical reactions. For instance, during chemical mechanical polishing (CMP), various chemical and mechanical phenomena occur, including contact mechanics, lubrication models, and chemical reactions between slurry components and films being polished . Another study discusses the hydrolysis reaction on the polished Si wafer surface during CMP .Physical And Chemical Properties Analysis

The physical and chemical properties of CMP-related compounds depend on the specific compound and its structure. For instance, the photophysical properties and optical nonlinearity of cyclo18carbon (C18) precursors have been studied, revealing the effect of introducing carbonyl (–CO) groups on the molecular optical properties .Scientific Research Applications

Polymer Chemistry : A novel metal/odor/color-free strategy called Cycloketyl Radical Mediated Living Polymerization (CMP) uses cyclo-compounds for the practical large-scale production of industrial polymers (Zheng et al., 2012).

Glycobiology : CMP-activated sialic acids are essential research assets in glycobiology for probing glycans and detecting sialylation defects at the cell surface (Gilormini et al., 2016).

Organic Light-Emitting Devices : A cyclo- meta -phenylene (CMP) macrocycle with donor/acceptor substituents was synthesized for use in charge carrier transport layers in phosphorescent OLEDs, improving electron transport and device efficiency (Yoshii et al., 2017).

Chemical Synthesis and Bioconjugate Chemistry : The cycloSal approach was utilized for the synthesis of CMP-N-acetyl-neuraminic acids and its derivatives for enzymatic studies with polysialyltransferase, indicating differences in enzyme utilization (Wolf et al., 2012).

Coal Cleaning Technology : The Cyclo-microbubble flotation column (CMFC) is an advanced technology for fine coal cleaning, enhancing pyritic sulfur rejection and separation efficiency (Li et al., 2003).

Immunology : Cordyceps militaris polysaccharides (CMP) enhance immunity and antioxidation activity in immunosuppressed mice, increasing spleen lymphocyte activity and macrophage function (Wang et al., 2012).

Cancer Research : Cyclotrons contribute to cancer research, diagnosis, and treatment by producing specific radionuclides for metabolic research and treatment of cancer (Laughlin, 1971).

Electronic Materials : CMP-induced damage recovery processes for copper/porous silica low-k material interconnects in electronics were studied, showing a significant decrease in leakage current and capacitance after treatment (Ishikawa et al., 2007).

Gas Adsorption and Biological Applications : Conjugated microporous polymers (CMPs) have been developed for gas adsorption, chemical adsorption, catalysis, sensing, energy storage, and solar fuels production, combining extended π-conjugation with a permanently microporous skeleton (Lee & Cooper, 2020).

Mechanism of Action

The mechanism of action of CMP-related compounds varies. For instance, Nucleo CMP Forte™ is used in the treatment of carpal tunnel syndrome, and its effectiveness has been evaluated in combination with electrical stimulation (ES) for the treatment of this condition . Another compound, cyclopentolate, is an anti-muscarinic that blocks the receptors in the muscles of the eye (muscarinic receptors) .

Safety and Hazards

properties

IUPAC Name |

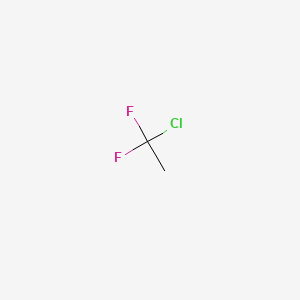

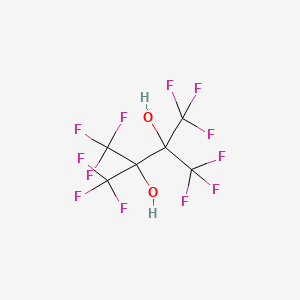

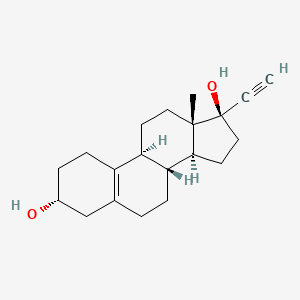

[(4R,5R,6S)-5-hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3O7P/c10-5-1-2-12-8-7(19-9(12)11-5)6(13)4(18-8)3-17-20(14,15)16/h1-2,4,6-8,10,13H,3H2,(H2,14,15,16)/t4-,6-,7+,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDMQLYQQYSJMZ-STUHELBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3C(C(C(O3)COP(=O)(O)O)O)OC2=NC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC2=NC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960290 | |

| Record name | (3-Hydroxy-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo-cmp | |

CAS RN |

39679-56-6 | |

| Record name | Cyclo-cmp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039679566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Hydroxy-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(3-Hydroxyoct-1-enyl)-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1203162.png)

![6-Chloro-2-(1-furo[2,3-c]pyridin-5-ylethylsulfanyl)pyrimidin-4-amine](/img/structure/B1203164.png)

![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)

![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)